4-Fluoro-1H-inden-2(3H)-one

Lipophilicity Drug Design Physicochemical Properties

Researchers developing CNS-targeted therapies often encounter metabolic instability and limited brain penetration with non-fluorinated indanone scaffolds. 4-Fluoro-1H-inden-2(3H)-one directly addresses these limitations: • Balanced lipophilicity (XLogP3-AA = 1.4) and enhanced metabolic stability from the 4-fluoro substituent, supporting CNS-penetrant drug candidate design • Reactive 2-indanone carbonyl (H-bond acceptor count = 2) enables late-stage diversification for focused compound library synthesis • Available at ≥98% purity up to kilogram scale with ≤0.5% moisture, reducing in-house purification and streamlining API process chemistry

Molecular Formula C9H7FO
Molecular Weight 150.15 g/mol
CAS No. 1210824-58-0
Cat. No. B088540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1H-inden-2(3H)-one
CAS1210824-58-0
Molecular FormulaC9H7FO
Molecular Weight150.15 g/mol
Structural Identifiers
SMILESC1C(=O)CC2=C1C=CC=C2F
InChIInChI=1S/C9H7FO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3H,4-5H2
InChIKeyIPUBNRHGOGIMCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-indanone Procurement & Baseline


4-Fluoro-1H-inden-2(3H)-one (CAS 1210824-58-0), also referred to as 4-fluoro-2-indanone, is a fluorinated derivative of the indanone class, characterized by a bicyclic structure comprising a fused benzene and cyclopentanone ring [1]. The substitution of a fluorine atom at the 4-position of the aromatic ring imparts distinct electronic and physicochemical properties compared to non-fluorinated and regioisomeric analogs . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, with commercial availability at scales up to kilogram quantities .

Scaffold Type Fluorinated indanone building block for medicinal chemistry and organic synthesis
Key Feature 4-Fluoro substituent modifies electronic character and metabolic stability
Supply Scale Commercially available at kilogram quantities for process chemistry

Why 4-Fluoro-2-indanone Is Irreplaceable


Indanone derivatives exhibit structure-dependent reactivity and biological profiles that preclude simple substitution. The 4-fluoro-2-indanone scaffold possesses a unique combination of a 2-indanone carbonyl framework and a 4-fluoro substituent, which together dictate its electronic character, metabolic handling, and synthetic utility [1]. Replacing this compound with non-fluorinated 2-indanone eliminates the beneficial effects of fluorine on lipophilicity and metabolic stability , while substitution with 4-fluoro-1-indanone alters the carbonyl position, fundamentally changing the compound's reactivity and downstream synthetic applications [2]. The following quantitative evidence delineates the specific, measurable differentiators that justify the selection of 4-fluoro-1H-inden-2(3H)-one over its closest analogs.

Structural Determinant
Target: 4-Fluoro-2-indanone
Analog: Non-fluorinated
Analog: 4-Fluoro-1-indanone
Carbonyl Position
2-Indanone (Ketone)
2-Indanone (Ketone)
1-Indanone (Ketone)
Aromatic Fluorination
4-Fluoro
None
4-Fluoro
Carbonyl position and fluorine substitution independently dictate reactivity and biological profile. Replacing the 2-indanone framework with 4-fluoro-1-indanone alters downstream synthetic utility, while non-fluorinated analogs may lack beneficial metabolic handling.

4-Fluoro-2-indanone Differentiation Evidence


Lipophilicity (XLogP3) Comparison

4-Fluoro-1H-inden-2(3H)-one exhibits a computed XLogP3-AA value of 1.4, representing a modest increase in lipophilicity relative to non-fluorinated 2-indanone (XLogP3-AA = 1.3) [1][2]. In contrast, the regioisomeric 4-fluoro-1-indanone displays a significantly higher lipophilicity (XLogP3-AA = 1.8) [3]. This intermediate lipophilicity of the target compound may offer a balanced profile for optimizing membrane permeability and solubility in early-stage drug discovery.

Lipophilicity (XLogP3)
Computed
1.4
+0.1 vs 2-Indanone; -0.4 vs 4-Fluoro-1-indanone
Supports balanced ADME screening fit
XLogP3-AA 3.0 computed value
Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Acceptor Count Comparison

The presence of a fluorine atom increases the hydrogen bond acceptor count of 4-fluoro-1H-inden-2(3H)-one to 2, compared to 1 for non-fluorinated 2-indanone [1][2]. This additional acceptor site can influence molecular recognition, solubility, and permeability, which are critical parameters in both biological assays and chemical synthesis.

H-Bond Acceptor Count
Computed
2
+1 vs 2-Indanone
Affects solubility and target recognition
Cactvs 3.4.8.18 descriptor
Solubility Permeability Molecular Interactions

Commercial Purity & Scalability

4-Fluoro-1H-inden-2(3H)-one is commercially available with a minimum HPLC purity of 98% and moisture content ≤0.5%, and can be supplied at kilogram scale . This level of purity and availability contrasts with some less-common fluorinated indanone analogs, which may only be available at lower purities or smaller scales, potentially introducing variability in research or production workflows.

Commercial Specification
Supplier review
≥98% (HPLC)
Moisture ≤0.5%; kg-scale supply
Reduces batch variability in scale-up
Vendor specification; independent verification advised
Procurement Quality Control Scale-up

Class-Level: Metabolic Stability & BBB Penetration

Fluorinated indanone derivatives, as a class, have demonstrated improved metabolic stability and the ability to cross the blood-brain barrier (BBB) in preclinical studies [1]. For example, a study on novel fluorinated indanone derivatives for PET imaging of monoamine oxidase B (MAO-B) reported that certain derivatives readily cross the BBB in mice [1]. While specific data for 4-fluoro-1H-inden-2(3H)-one are not available, its structural similarity to these active fluorinated indanones suggests it may share these favorable pharmacokinetic properties, making it a valuable scaffold for CNS-targeted drug discovery.

BBB Penetration Potential
Class-level inference
Reported for class
Fluorinated indanones cross BBB in mouse model
May support CNS drug discovery applications
Class-level trend; specific data for this compound not available
Metabolic Stability Blood-Brain Barrier PET Imaging

Research & Industrial Applications


CNS Drug Lead Optimization

4-Fluoro-1H-inden-2(3H)-one serves as a strategic building block for the synthesis of CNS-penetrant drug candidates. Its balanced lipophilicity (XLogP3-AA = 1.4) and the class-level evidence of fluorinated indanones crossing the blood-brain barrier [1] position it as a valuable intermediate for developing therapies targeting neurological disorders. The 4-fluoro substituent may also confer enhanced metabolic stability, a common advantage of fluorinated scaffolds.

Late-Stage Functionalization & Diversification

With a hydrogen bond acceptor count of 2 and a reactive 2-indanone carbonyl, 4-fluoro-1H-inden-2(3H)-one is well-suited for late-stage functionalization and diversification in synthetic chemistry [1]. Its availability at 98% purity and up to kilogram scale supports its use in the preparation of focused compound libraries and the synthesis of complex molecular architectures, where precise control over purity and stoichiometry is essential.

PET Tracer Development

The fluorinated indanone core is a validated scaffold for positron emission tomography (PET) tracer development, as demonstrated by the successful in vivo imaging of monoamine oxidase B (MAO-B) using related fluorinated indanone derivatives [1]. While 4-fluoro-1H-inden-2(3H)-one itself may not be the final tracer, it can be employed as a key intermediate for introducing fluorine-18 or other radioisotopes, leveraging the favorable brain uptake properties of the indanone class.

Scalable API Intermediate

The commercial availability of 4-fluoro-1H-inden-2(3H)-one at kilogram scale with consistent quality (purity ≥98%, moisture ≤0.5%) makes it a reliable intermediate for process chemistry and active pharmaceutical ingredient (API) manufacturing [1]. Its well-defined specifications reduce the need for extensive in-house purification, streamlining the synthetic route and lowering overall production costs.

Application
Selection Property
Validation Focus
CNS Drug Lead Optimization
Balanced lipophilicity & fluorinated scaffold
LogP & BBB permeability assay context
Late-Stage Functionalization
2-Indanone carbonyl reactivity
Compatibility with organometallic/fluorination methods
PET Tracer Development
Fluorinated indanone core for radiolabeling
18F incorporation efficiency & brain uptake
Scalable API Intermediate
kg-scale supply & consistent purity
Batch-to-batch reproducibility & purity method

Technical Documentation Hub

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